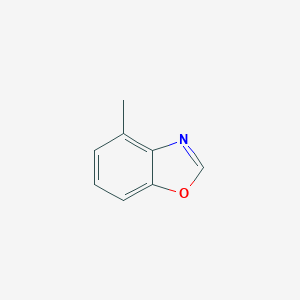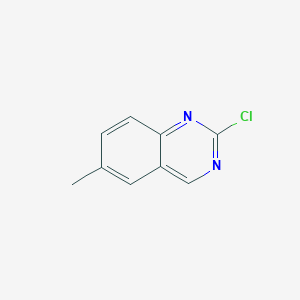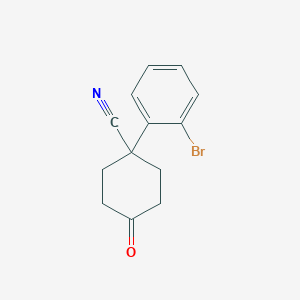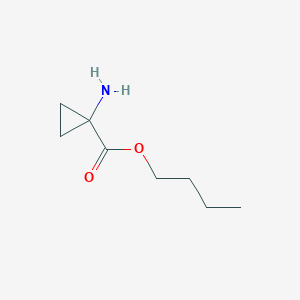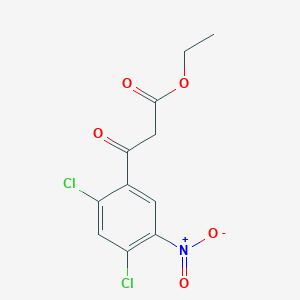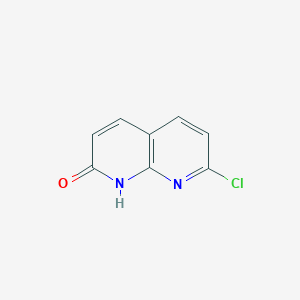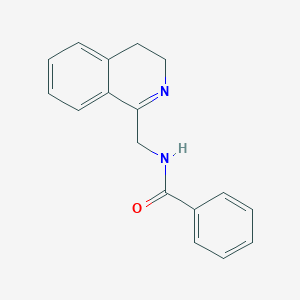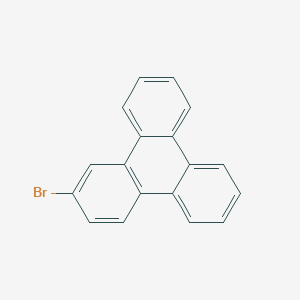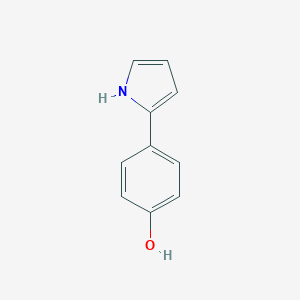
2-(4-Hydroxyphenyl)-pyrrole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Hydroxyphenyl)-pyrrole is an organic compound characterized by a pyrrole ring substituted with a hydroxyphenyl group at the second position
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Hydroxyphenyl)-pyrrole typically involves the reaction of 4-hydroxybenzaldehyde with pyrrole in the presence of a suitable catalyst. One common method is the condensation reaction, where 4-hydroxybenzaldehyde and pyrrole are heated together in the presence of an acid catalyst, such as hydrochloric acid, to form the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are often employed to achieve industrial-scale production.
化学反应分析
Types of Reactions: 2-(4-Hydroxyphenyl)-pyrrole undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens and nitrating agents are employed under acidic conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted pyrrole derivatives depending on the electrophile used.
科学研究应用
2-(4-Hydroxyphenyl)-pyrrole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, including polymers and dyes.
作用机制
The mechanism of action of 2-(4-Hydroxyphenyl)-pyrrole involves its interaction with various molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the pyrrole ring can participate in π-π interactions with aromatic residues in proteins, affecting their activity.
相似化合物的比较
4-Hydroxyphenylpyrrole: Similar structure but with different substitution patterns.
2-(4-Hydroxyphenyl)ethanol: Contains a hydroxyphenyl group but with an ethanol moiety instead of a pyrrole ring.
3-(4-Hydroxyphenyl)propanoic acid: Features a hydroxyphenyl group with a propanoic acid moiety.
Uniqueness: 2-(4-Hydroxyphenyl)-pyrrole is unique due to the presence of both a hydroxyphenyl group and a pyrrole ring, which confer distinct chemical reactivity and biological activity. This combination allows for diverse applications and interactions that are not observed in similar compounds.
属性
IUPAC Name |
4-(1H-pyrrol-2-yl)phenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO/c12-9-5-3-8(4-6-9)10-2-1-7-11-10/h1-7,11-12H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPLRPCFAWYYZHG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=C1)C2=CC=C(C=C2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
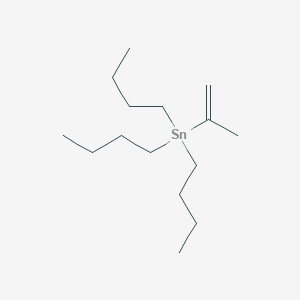
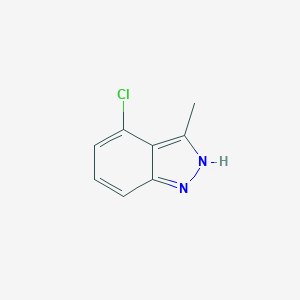
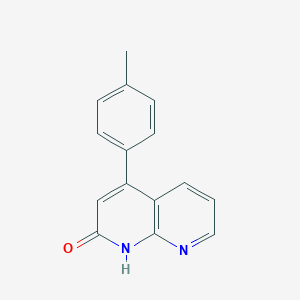
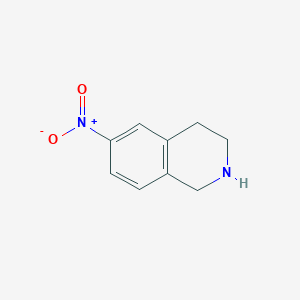
![6-(Bromomethyl)benzo[d]oxazole](/img/structure/B175791.png)
